Gallinamide A

Descripción general

Descripción

Gallinamide A es un producto natural derivado de cianobacterias marinas, específicamente de las especies Schizothrix y Symploca . Es un potente e inhibidor selectivo de la catepsina L1, una proteasa de cisteína humana, que se ha explorado por su potencial en el tratamiento de diversas enfermedades, incluyendo la malaria, el cáncer y las enfermedades infecciosas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La primera síntesis estereoselectiva de Gallinamide A fue reportada por Conroy y colaboradores . La síntesis involucra múltiples pasos, incluyendo la formación de enlaces peptídicos y la introducción de diversos grupos funcionales. Los pasos clave incluyen:

Formación de la Espina Dorsal Peptídica: La espina dorsal peptídica se construye utilizando reacciones de acoplamiento de péptidos estándar.

Introducción de Grupos Funcionales: Grupos funcionales como hidroxilo y cloro se introducen utilizando reactivos y condiciones específicos.

Ciclización: El paso final involucra la ciclización del péptido lineal para formar la estructura macrocíclica de this compound.

Métodos de Producción Industrial

La producción industrial de this compound no está bien documentada, pero es probable que involucre la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. La producción requeriría la optimización de las condiciones de reacción para asegurar un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

Inhibition Mechanism

Gallinamide A inhibits cysteine proteases (e.g., cruzain, cathepsin L) via irreversible covalent binding through a Michael addition reaction :

-

Reactive Center : The enamide’s β carbon (C*) reacts with the catalytic cysteine (Cys25) thiol group.

-

Irreversibility : Preincubation-dilution experiments confirm that the enzyme-inhibitor complex cannot dissociate, indicating permanent inactivation .

-

Kinetics : For cathepsin L, the inhibition constant (kᵢ) is 9,000 ± 260 M⁻¹ s⁻¹, emphasizing rapid and efficient inactivation .

Molecular dynamics simulations reveal that the MMP moiety’s conformational flexibility positions the enamide near Cys25, facilitating the reaction .

Binding Mode

X-ray crystallography shows this compound spans four active-site pockets in cruzain :

| Interaction | |

|---|---|

| S1' | MMP moiety stacks with Trp184 and His162 |

| S1 | Hydrogen bonds (P1 amide NH ↔ Asp161 carbonyl) |

| S2/S3 | Leucine residues interact via hydrophobic contacts |

| S1 | P1’ carbonyl forms hydrogen bond with Gln19 NH |

The N,N-dimethylisoleucine tail remains solvent-exposed, contributing to selectivity .

Key Functional Groups

-

MMP Moiety : Stabilizes binding in S1’ via aromatic stacking .

-

Hydrophobic Tail : Enhances potency by increasing lipophilicity .

SAR and Analog Optimization

Synthetic analogs demonstrate how modifications affect activity :

Molecular dynamics simulations identify "hot spots" (e.g., MMP-S1’ interactions) for targeted optimization .

Comparison of Biological Activity

| Target | IC₅₀ Range | Selectivity |

|---|---|---|

| Cruzain | 0.1–100 nM | High vs. human cathepsins |

| Cathepsin L | 5.0 nM | 28–320× selective vs. cathepsin B/V |

| Intracellular T. cruzi | 0.1–100 nM | Potent amastigote inhibition |

Aplicaciones Científicas De Investigación

Antiparasitic Activity

Gallinamide A was initially isolated for its antimalarial properties against Plasmodium falciparum, demonstrating moderate activity with an IC50 of 8.4 μM . Subsequent studies revealed that it is a potent and selective inhibitor of cysteine proteases like cruzain from Trypanosoma cruzi, with an impressive IC50 of 0.26 nM against this target . This makes this compound a promising candidate for developing treatments for Chagas disease, which is caused by T. cruzi.

Table 1: Inhibitory Potency of this compound Against Cysteine Proteases

| Target Enzyme | IC50 (nM) | Reference |

|---|---|---|

| Cruzain (T. cruzi) | 0.26 | |

| Cathepsin L (Human) | 17.6 pM | |

| Falcipain-2 (P. falciparum) | Not specified |

Antiviral Properties

Recent research has explored this compound's potential as an antiviral agent, particularly against SARS-CoV-2. It has been shown to inhibit the entry of the virus into host cells by targeting cathepsin L, a host protease critical for viral infection . The compound exhibited an IC90 of 88 nM in reducing viral load in vitro .

Table 2: Antiviral Activity of this compound Against SARS-CoV-2

Potential in Cancer Treatment

This compound has also been investigated for its anticancer properties. It was tested on HeLa cervical cancer cells and HT-29 colon adenocarcinoma cells, showing cytotoxicity with IC50 values indicating potential therapeutic effects . Its mechanism involves the inhibition of cathepsin L, which is implicated in cancer progression and metastasis.

Synthesis and Structural Modifications

Efforts to synthesize this compound and develop analogs have yielded several promising candidates with improved potency against target enzymes. For instance, analogs have been designed that exhibit enhanced selectivity over other cathepsins while maintaining or improving inhibitory activity against cathepsin L and cruzain .

Mecanismo De Acción

Gallinamide A ejerce sus efectos inhibiendo selectivamente la catepsina L1, una proteasa de cisteína humana . Esta inhibición ocurre a través de la formación de un enlace covalente entre this compound y el sitio activo de la enzima, lo que lleva a la inhibición irreversible. La alta selectividad de this compound hacia la Cathepsina L1 la convierte en una herramienta valiosa para estudiar el papel de esta enzima en diversas enfermedades .

Comparación Con Compuestos Similares

. Estos compuestos comparten características estructurales y actividades biológicas similares, pero difieren en sus grupos funcionales específicos y potencia. Gallinamide A es único en su alta selectividad y potencia hacia la Cathepsina L1, lo que lo convierte en un compuesto valioso para el desarrollo terapéutico .

Actividad Biológica

Gallinamide A is a natural product derived from marine cyanobacteria, specifically isolated from the genera Schizothrix and Symploca. This compound has garnered significant attention due to its potent biological activities, particularly as an inhibitor of cysteine proteases, which are critical in various pathological processes, including parasitic infections and viral diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

This compound primarily functions as a covalent inhibitor of cysteine proteases, notably human cathepsin L and cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibits high selectivity and irreversible binding to these proteases, which is critical for its efficacy in therapeutic contexts. The inhibition mechanism involves the formation of a covalent bond with the active site cysteine residue of the target protease, leading to a significant reduction in enzymatic activity.

Inhibition Potency

The potency of this compound has been quantified through various studies:

- Cruzain Inhibition : this compound has an IC50 value of 0.26 nM against cruzain and an EC50 of 15 nM against intracellular T. cruzi amastigotes .

- Cathepsin L Inhibition : It is characterized as a potent and selective inhibitor of human cathepsin L, with studies indicating IC50 values in the low nanomolar range .

- SARS-CoV-2 Activity : Recent investigations have shown that this compound also inhibits SARS-CoV-2 infection with an IC90 of 88 nM , suggesting its potential as an antiviral agent .

Structure-Activity Relationships (SAR)

Research into the SAR of this compound has led to the synthesis of numerous analogs that enhance its inhibitory properties against target proteases. For instance, modifications to the gallinamide scaffold have resulted in analogs with improved selectivity and potency against both cruzain and cathepsin L .

| Compound | Target | IC50 (nM) | Remarks |

|---|---|---|---|

| This compound | Cruzain | 0.26 | Parent compound |

| This compound | Cathepsin L | Low nM | Potent irreversible inhibitor |

| Analog 19 | Cathepsin L | <1 | Enhanced potency |

| Analog 23 | SARS-CoV-2 | Low nM | Effective against viral infection |

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic efficacy of this compound against T. cruzi. The results demonstrated that this compound significantly inhibited intracellular amastigotes with an EC50 value comparable to that of synthetic analogs developed from its structure. This highlights its potential as a lead compound for developing new treatments for Chagas disease .

Case Study 2: Antiviral Properties

In light of the COVID-19 pandemic, a consortium investigated the antiviral properties of this compound against SARS-CoV-2. The findings revealed that this compound effectively reduced viral load in infected cell lines through inhibition of host-derived cathepsin L, essential for viral entry. This study underscores the versatility of this compound as a therapeutic candidate beyond its antiparasitic applications .

Propiedades

Número CAS |

1208232-55-6 |

|---|---|

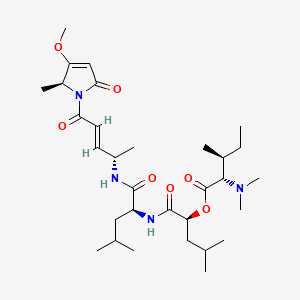

Fórmula molecular |

C31H52N4O7 |

Peso molecular |

592.8 g/mol |

Nombre IUPAC |

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

InChI |

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1 |

Clave InChI |

ASRBKZHDORPEHO-KYJIWOQOSA-N |

SMILES |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C |

SMILES canónico |

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C |

Key on ui other cas no. |

1208232-55-6 |

Secuencia |

IXL |

Sinónimos |

Gallinamide A; [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.